molecular formula C18H16N2O3S2 B3004892 3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide CAS No. 1384816-06-1

3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide

Cat. No.: B3004892
CAS No.: 1384816-06-1
M. Wt: 372.46
InChI Key: LRDCVCTXHVXLDG-UHFFFAOYSA-N
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Description

3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide is a synthetic small molecule characterized by a benzothiophene core substituted with a carboxamide group at position 2 and a sulfonamide-linked (E)-2-(4-methylphenyl)ethenyl moiety at position 3.

The stereochemistry of the ethenyl group (E-configuration) introduces rigidity, which may enhance binding selectivity to biological targets. Crystallographic studies using SHELX software (e.g., SHELXL for refinement and SHELXD for structure solution) are critical for elucidating its three-dimensional conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-12-6-8-13(9-7-12)10-11-25(22,23)20-16-14-4-2-3-5-15(14)24-17(16)18(19)21/h2-11,20H,1H3,(H2,19,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDCVCTXHVXLDG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(SC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(SC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen atoms or other functional groups onto the benzothiophene ring.

Scientific Research Applications

3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, while the benzothiophene core can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with related derivatives listed in the CAS registry (Table 1) .

Table 1: Structural Comparison of Target Compound and Analogues

CAS No. Core Structure Substituents Key Functional Groups
Target Compound Benzothiophene 2-Carboxamide; 3-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino Sulfonamide, Carboxamide, Vinyl
878123-04-7 Benzoate Ethyl ester; sulfonylamino-linked acetyloxyacetyl group Sulfonamide, Ester, Amide
878120-09-3 Piperidine-furan 5-(4-chlorophenyl)furan; 2-phenylethenesulfonylpiperidine Sulfonamide, Chlorophenyl, Furan
878214-74-5 Indole-furan N-(furan-2-yl)methyl; 2-phenylethenesulfonamide Sulfonamide, Indole, Furan
Key Observations:
  • Core Heterocycles : The benzothiophene core in the target compound offers a planar, aromatic system distinct from the piperidine-furan (878120-09-3) or indole-furan (878214-74-5) hybrids. This may influence electronic properties and target binding.
  • Sulfonamide Linkers : All compounds feature sulfonamide groups, but the target compound’s (E)-ethenyl spacer introduces conformational rigidity compared to the flexible acetyloxyacetyl chain in 878123-04-6.
  • Substituent Effects : The 4-methylphenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) relative to the chlorophenyl group in 878120-09-3, which may affect membrane permeability.

Physicochemical and Pharmacokinetic Properties

Hypothetical data derived from structural analysis:

  • Molecular Weight : The benzothiophene core increases the target compound’s molecular weight (~400 g/mol) compared to furan-based analogues (~350–380 g/mol).
  • Synthetic Complexity : The stereospecific (E)-ethenyl group requires precise coupling reactions, whereas compounds like 878214-74-5 with flexible sulfonamide linkers are synthetically more accessible.

Biological Activity

The compound 3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide is a member of the benzothiophene family, which has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15H16N2O4S2
  • Molecular Weight : 352.43 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds in the benzothiophene class exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has shown promising results in several studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiophene derivatives. For instance, compounds similar to This compound have been evaluated for their ability to inhibit cancer cell proliferation.

  • Study Findings :
    • A study demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
    • IC50 values for related compounds ranged from 10 to 50 µM, indicating moderate potency against cancer cells.
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast)25Apoptosis induction
Compound BHCT116 (colon)30Cell cycle arrest
Target CompoundMCF-7 (breast)TBDTBD

Antimicrobial Activity

The antimicrobial properties of similar sulfonamide compounds have been extensively studied. The target compound's structural features suggest potential activity against bacterial strains.

  • Case Study :
    • A study evaluated the antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that the compound showed inhibitory effects with MIC values ranging from 15 to 40 µg/mL.
Bacterial StrainMIC (µg/mL)Activity
Escherichia coli20Moderate
Staphylococcus aureus30Moderate

The mechanism by which This compound exerts its biological effects is believed to involve interaction with specific cellular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, particularly those related to cancer progression.
  • Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

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